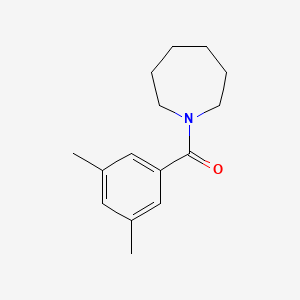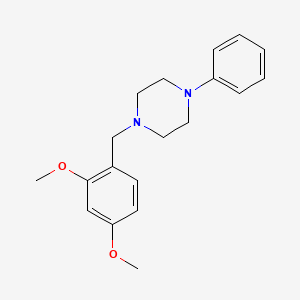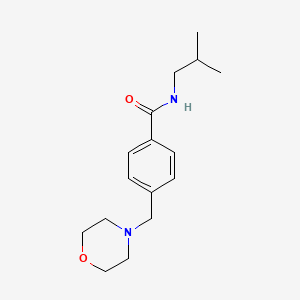
1-(3,5-dimethylbenzoyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethylbenzoyl)azepane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
科学研究应用
1-(3,5-dimethylbenzoyl)azepane has various potential applications in scientific research. One of the most significant applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of 1-(3,5-dimethylbenzoyl)azepane is not yet fully understood, but it is believed to be due to its ability to interact with various biological molecules such as proteins and DNA. It has been shown to exhibit photochromic behavior, which makes it a promising candidate for use in optoelectronic devices.
Biochemical and Physiological Effects
Studies have shown that 1-(3,5-dimethylbenzoyl)azepane has low toxicity and does not exhibit any significant biochemical or physiological effects. However, further studies are required to fully understand its safety profile and potential side effects.
实验室实验的优点和局限性
One of the main advantages of 1-(3,5-dimethylbenzoyl)azepane is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without significant degradation. However, its low solubility in common solvents can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(3,5-dimethylbenzoyl)azepane. One potential area of research is its use in the development of organic electronics, where it can be used as a building block for the synthesis of novel materials. It could also be studied for its potential use in photodynamic therapy for cancer treatment. Additionally, further studies are required to fully understand its mechanism of action and safety profile.
合成方法
The synthesis of 1-(3,5-dimethylbenzoyl)azepane involves the reaction between 3,5-dimethylbenzoyl chloride and azepane in the presence of a base such as triethylamine. The reaction results in the formation of 1-(3,5-dimethylbenzoyl)azepane, which can be purified through various methods such as column chromatography.
属性
IUPAC Name |
azepan-1-yl-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-9-13(2)11-14(10-12)15(17)16-7-5-3-4-6-8-16/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOMJFVKLQWCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylbenzoyl)azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)

![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)
![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)


![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)


![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)